molecular formula C8H7F4N B1302130 2-Fluoro-3-(trifluoromethyl)benzylamine CAS No. 239135-49-0

2-Fluoro-3-(trifluoromethyl)benzylamine

Cat. No. B1302130
CAS RN: 239135-49-0
M. Wt: 193.14 g/mol
InChI Key: PQUYJDPJHOSOTN-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(trifluoromethyl)benzylamine” is a chemical compound with the molecular formula C8H7F4N . It has an average mass of 193.141 Da and a monoisotopic mass of 193.051468 Da . It is also known by other names such as “[2-Fluoro-3-(trifluoromethyl)phenyl]methanamine” and "[2-Fluoro-3-(trifluoromethyl)phenyl]methylamine" .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(trifluoromethyl)benzylamine” is represented by the linear formula: FC6H3(CF3)CH2NH2 . The compound has a molecular weight of 193.14 .


Physical And Chemical Properties Analysis

“2-Fluoro-3-(trifluoromethyl)benzylamine” has a refractive index n20/D of 1.454 (lit.) . It has a boiling point of 193 °C (lit.) and a density of 1.321 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Synthesis

2-Fluoro-3-(trifluoromethyl)benzylamine can be used as a building block in the synthesis of various complex molecules. Its unique structure, which includes both a fluorine atom and a trifluoromethyl group, can impart desirable properties to the resulting compounds .

Preparation of 6-Substituted Purines

This compound has been used in the preparation of 6-substituted purines . Purines are biologically significant compounds that are part of many important biomolecules, including DNA and RNA.

Material Science

In material science, this compound could potentially be used in the development of new materials with unique properties. The presence of fluorine and trifluoromethyl groups can influence the physical and chemical properties of the resulting materials .

Chromatography

In chromatography, 2-Fluoro-3-(trifluoromethyl)benzylamine could potentially be used as a stationary phase or as a component of the mobile phase .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reagent or as a standard for calibration .

Safety and Handling Research

Research into the safety and handling of this compound is also an important area of study. According to the safety data sheet, this compound is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation .

Safety and Hazards

The safety data sheet suggests that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

properties

IUPAC Name

[2-fluoro-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUYJDPJHOSOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372146
Record name 2-fluoro-3-trifluoromethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethyl)benzylamine

CAS RN

239135-49-0
Record name 2-fluoro-3-trifluoromethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 239135-49-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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